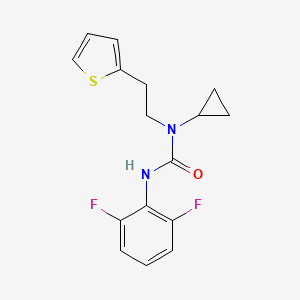

1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea, also known as PF-04971729, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases.

Applications De Recherche Scientifique

Corrosion Inhibition

1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea and its derivatives have been evaluated for their effectiveness as corrosion inhibitors. For instance, the study on corrosion inhibition performance of 1,3,5-triazinyl urea derivatives demonstrates their efficiency in protecting mild steel against corrosion in acidic solutions. The derivatives were found to act as effective corrosion inhibitors through adsorption, leading to the formation of a protective layer on the surface of mild steel, showcasing the potential of similar compounds for corrosion protection applications (Mistry, Patel, Patel, & Jauhari, 2011).

Molecular Devices and Complexation

Further research into the complexation behaviors of urea derivatives with cyclodextrins has highlighted their utility in the self-assembly of molecular devices. The study on cyclodextrin complexation with stilbene derivatives shows how these complexes can undergo photoisomerization, acting as functional components in molecular devices. This research signifies the role of urea derivatives in developing new materials for technological applications, including sensors and switches (Lock, May, Clements, Lincoln, & Easton, 2004).

Antifungal Activity

Urea derivatives have also been studied for their antifungal properties. A particular focus has been on the synthesis and evaluation of compounds for their fungitoxic action against pathogens such as A. niger and F. oxysporum. This line of research contributes to the development of new antifungal agents, demonstrating the potential of urea derivatives in pharmaceutical applications (Mishra, Singh, & Wahab, 2000).

Acetylcholinesterase Inhibition

The design and synthesis of urea derivatives for biochemical applications, including the inhibition of acetylcholinesterase, have been investigated. These studies aim to optimize the structural components of urea derivatives to enhance their inhibitory activity, contributing to research in neurodegenerative diseases where acetylcholinesterase inhibitors are of therapeutic interest (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Dye-Sensitized Solar Cells

In the realm of renewable energy, cyclic thiourea/urea functionalized triphenylamine-based dyes have been synthesized and applied in dye-sensitized solar cells (DSSCs). These dyes, containing various linkers and functional groups, have exhibited high photovoltaic performance, demonstrating the applicability of urea derivatives in enhancing the efficiency of DSSCs. This research opens pathways for the development of more efficient and environmentally friendly solar energy conversion technologies (Wu, An, Chen, & Chen, 2013).

Propriétés

IUPAC Name |

1-cyclopropyl-3-(2,6-difluorophenyl)-1-(2-thiophen-2-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N2OS/c17-13-4-1-5-14(18)15(13)19-16(21)20(11-6-7-11)9-8-12-3-2-10-22-12/h1-5,10-11H,6-9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTBCHPVSLVSKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)NC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea](/img/structure/B2598085.png)

![methyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2598091.png)

![5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2598097.png)

![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2598098.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2598102.png)

![N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2598104.png)

![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2598108.png)